8-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-1,3,5-trihydro-4-imida zolino[1,2-h]purine-2,4-dione
Overview
Description
8-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that includes a fluorophenyl group, dimethyl groups, and an imidazolino purine core
Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is a common structural motif in many biologically active molecules. Imidazole rings are found in key biological molecules like histidine and the nucleotide bases adenine and guanine . Therefore, this compound could potentially interact with biological targets that also interact with these molecules.
Preparation Methods
The synthesis of 8-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione involves multiple steps, including the formation of the imidazolino purine core and the introduction of the fluorophenyl and dimethyl groups. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may be used in the development of new materials and industrial processes.
Comparison with Similar Compounds
When compared to similar compounds, 8-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione stands out due to its unique structural features and potential applications. Similar compounds include other fluorophenyl derivatives and imidazolino purine analogs. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific applications.
Properties
IUPAC Name |
6-(4-fluorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c1-11(2)9-24-17(26)15-16(22(4)19(24)27)21-18-23(15)10-12(3)25(18)14-7-5-13(20)6-8-14/h5-8,10H,1,9H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITZDCQLEWWVRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CC(=C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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